N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-4-3-5-16(22)12-15)10-11-23-20(25)13-27-18-8-6-17(26-2)7-9-18/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOSXFOPWNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through the thiazole ring, which is a common feature in many bioactive compounds.
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21FN2O3S. The structure features a thiazole ring, a fluorophenyl group, and an acetamide functional group, which are crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways. For instance, the thiazole moiety is known to play a role in various biological processes, including enzyme inhibition and modulation of receptor activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has been tested for its antimicrobial effects against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of pathogenic bacteria.
- Anticancer Potential : Early investigations into the anticancer properties of this compound have revealed its potential to induce apoptosis in cancer cell lines. Specific studies have reported that it may affect cell cycle regulation and promote cell death through intrinsic pathways.
- Anti-inflammatory Effects : There is evidence to suggest that the compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.
In Vitro Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
In Vivo Studies
A recent animal model study investigated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling at doses of 20 mg/kg and 40 mg/kg compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Thiazole ring, fluorophenyl group | Antimicrobial, anticancer | MIC: 10–50 µg/mL; IC50: 15 µM |
| Compound A | Similar thiazole structure | Moderate antimicrobial | MIC: 30–70 µg/mL |
| Compound B | Different substituents | Low anticancer activity | IC50: >50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
